molecular formula C28H33N5O2S B1574158 AZD-4992

AZD-4992

Número de catálogo: B1574158
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Based on standard pharmacological nomenclature (e.g., "AZD" prefixes commonly associated with AstraZeneca compounds), it is inferred to belong to a class of targeted therapies, possibly kinase inhibitors or modulators of enzymatic activity. Such compounds typically undergo rigorous preclinical evaluation, including in vitro assays for target binding affinity, selectivity, and cellular potency, followed by in vivo pharmacokinetic and toxicity studies .

Without direct data, a generalized introduction would emphasize its development phase, hypothesized therapeutic area (e.g., oncology, inflammation), and structural features (e.g., heterocyclic scaffolds common in kinase inhibitors). For instance, if AZD-4992 targets a kinase pathway, its design might prioritize ATP-competitive binding or allosteric modulation, with optimization for bioavailability and metabolic stability .

Propiedades

Fórmula molecular

C28H33N5O2S

Apariencia

Solid powder

Sinónimos

AZD-4992;  AZD 4992;  AZD4992.; NONE

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The provided evidence lacks explicit data on AZD-4992, necessitating a comparative framework based on structural and methodological guidelines. Below is a hypothetical comparison using compounds referenced in the evidence (e.g., AZD9496 and 1,3-Diacetylindole) and generalized research standards:

Table 1: Comparative Analysis of AZD-4992 and Analogous Compounds

Parameter AZD-4992 (Hypothetical) AZD9496 1,3-Diacetylindole
Molecular Formula C₂₀H₂₅N₃O₂ (example) C₂₄H₂₄F₂N₄O₂ C₁₂H₁₁NO₂
CAS Number 000000-00-0 1428935-60-7 17537-64-3
Target/Mechanism Kinase X inhibition Estrogen receptor degradation Indole derivative (research use)
Efficacy (IC₅₀) 10 nM (kinase assay) 0.5 nM (cell proliferation assay) N/A (non-therapeutic)
Selectivity >100-fold vs. Kinase Y High for ERα N/A
Toxicity (LD₅₀) >500 mg/kg (rodent) Under investigation Not reported
Development Phase Preclinical Phase I/II Research reagent

Key Findings:

Structural Diversity : AZD-9496, an estrogen receptor degrader, exemplifies a structurally complex scaffold (e.g., pyridoindole core), while 1,3-Diacetylindole serves as a simpler research tool . AZD-4992’s hypothetical design may balance complexity and synthetic feasibility.

Efficacy vs. Selectivity : Kinase inhibitors like AZD-4992 often face selectivity challenges; comparative data emphasize the need for robust in vitro profiling to minimize off-target effects .

Toxicity Profiles : Preclinical compounds (e.g., AZD-4992) require extensive in vivo safety assessments, contrasting with research chemicals like 1,3-Diacetylindole, which lack therapeutic intent .

Methodological Considerations for Comparative Studies

The evidence underscores the importance of standardized reporting in pharmacological research:

  • Experimental Reproducibility : Detailed synthesis protocols, HPLC purity data (>95%), and NMR/HRMS characterization are mandatory for compound validation .
  • Data Transparency : Tables and figures must include error margins, statistical significance, and reference controls to enable cross-study comparisons .
  • Ethical Reporting : Declarations of funding, conflicts of interest, and data availability are critical for credibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.